molecular formula C22H20ClN3O B2397398 2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 337920-60-2

2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

Cat. No.: B2397398
CAS No.: 337920-60-2
M. Wt: 377.87
InChI Key: AVRDWBKDUSYJTK-UHFFFAOYSA-N
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Description

2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O/c1-14-10-19-20(11-15(14)2)26(13-16-4-7-18(27-3)8-5-16)22(25-19)17-6-9-21(23)24-12-17/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRDWBKDUSYJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CN=C(C=C3)Cl)CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

Cyclization under acidic conditions remains the most widely adopted method. A mixture of o-phenylenediamine and acetic acid refluxed in hydrochloric acid (12 N) for 8–12 hours produces the unsubstituted benzimidazole core. For 5,6-dimethyl variants, 4,5-dimethyl-o-phenylenediamine reacts with glacial acetic acid at 120°C, followed by neutralization with sodium bicarbonate to precipitate the product.

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates. For example, cyclization in DMF at 100°C reduces the reaction time to 4 hours compared to 12 hours in aqueous HCl. However, aqueous systems remain preferred for large-scale synthesis due to lower costs and easier workup procedures.

Functionalization of the Benzimidazole Core

N-Alkylation with 4-Methoxybenzyl Group

Introducing the 4-methoxybenzyl group at the N1 position typically involves alkylation using 4-methoxybenzyl chloride. In a representative procedure, 5,6-dimethyl-1H-benzimidazole is dissolved in tetrahydrofuran (THF) and treated with 4-methoxybenzyl chloride (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) at 60°C for 4 hours. The reaction proceeds via an SN2 mechanism, with the carbonate base deprotonating the benzimidazole nitrogen to enhance nucleophilicity.

Table 1: Optimization of N-Alkylation Conditions

Solvent Base Temperature (°C) Time (h) Yield (%)
THF K₂CO₃ 60 4 62.7
Dioxane K₂CO₃ 80 4 53.9
DMF K₂CO₃ 100 5 69.5

Data adapted from patent examples.

Introduction of the 6-Chloro-3-Pyridinyl Group

The 6-chloro-3-pyridinyl moiety is introduced at the C2 position via Suzuki-Miyaura cross-coupling. A brominated benzimidazole intermediate (2-bromo-1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole) reacts with 6-chloro-3-pyridinylboronic acid under palladium catalysis. Optimal conditions employ Pd(PPh₃)₄ (5 mol%) in a dioxane/water (3:1) mixture at 90°C for 12 hours, yielding the coupled product in 58–65%. Alternative methods, such as nucleophilic aromatic substitution, are less efficient due to the electron-deficient nature of the pyridinyl chloride.

Methylation at Positions 5 and 6

Methyl groups at C5 and C6 are introduced during the benzimidazole core synthesis using pre-methylated o-phenylenediamine derivatives. Post-synthetic methylation via Friedel-Crafts alkylation is impractical due to the deactivated aromatic ring. Instead, starting with 4,5-dimethyl-o-phenylenediamine ensures precise regioselectivity.

Catalytic and Solvent Effects

Role of Potassium Carbonate

Potassium carbonate acts as both a base and a mild catalyst in N-alkylation reactions. Its low solubility in THF facilitates easy removal via filtration, simplifying purification. Comparative studies show that stronger bases like sodium hydride offer no yield improvement and complicate workup procedures.

Solvent Selection

THF and dioxane provide optimal dielectric environments for SN2 reactions, while DMF accelerates reactions at higher temperatures. However, DMF necessitates extensive washing to remove residual solvent, making THF the preferred choice for industrial applications.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms substitution patterns, with distinct shifts for the 4-methoxybenzyl protons (δ 3.78 ppm for OCH₃) and pyridinyl chloride (δ 8.21 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 378.1245 (calculated for C₂₁H₂₀ClN₃O).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the pyridinyl or benzimidazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The chloro group on the pyridinyl ring can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution could produce various substituted derivatives.

Scientific Research Applications

Antiproliferative Activity

Research has demonstrated that derivatives of benzimidazole, including 2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole, exhibit notable antiproliferative effects against various cancer cell lines.

Case Study: MDA-MB-231 Cell Line

In a study evaluating the antiproliferative activity of benzimidazole derivatives:

  • The compound exhibited significant inhibition against the MDA-MB-231 breast cancer cell line.
  • The IC50 value for this compound was determined to be approximately 16.38 μM, indicating strong efficacy compared to other tested compounds .

Antifungal Activity

The compound has also been tested for antifungal properties against common fungal strains such as Candida albicans and Aspergillus niger.

Results Summary:

  • The minimal inhibitory concentration (MIC) for the compound against Candida albicans was found to be 64 μg/mL.
  • It displayed moderate antifungal activity, suggesting potential as a therapeutic agent in treating fungal infections .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against several bacterial strains, including methicillin-resistant Staphylococcus aureus.

Findings:

  • The compound showed effective inhibition with MIC values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, highlighting its potential as an antibacterial agent in clinical settings .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural components:

  • The presence of the chloro and methoxy substituents enhances lipophilicity and facilitates interaction with biological membranes.
  • Modifications at the benzimidazole core have been shown to influence both antiproliferative and antimicrobial activities significantly .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, they may bind to tubulin, preventing microtubule formation and thus inhibiting cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-3-pyridinyl)-1H-benzimidazole
  • 1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole
  • 2-(3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole

Uniqueness

2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Biological Activity

2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS No. 337920-60-2) is a synthetic compound belonging to the benzimidazole class, which is renowned for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of the compound is C22H20ClN3OC_{22}H_{20}ClN_3O with a molecular weight of 377.87 g/mol. Key physical properties include:

  • Boiling Point : 591.0 ± 60.0 °C (predicted)
  • Density : 1.23 ± 0.1 g/cm³ (predicted)
  • pKa : 4.03 ± 0.10 (predicted) .

Benzimidazole derivatives exhibit a range of biological activities through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Recent studies suggest that the presence of the pyridinyl and methoxybenzyl groups enhances the compound's interaction with biological targets, potentially increasing its potency against specific cancer cell lines and pathogens .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For example:

  • In vitro Studies : The compound has been tested against various cancer cell lines, demonstrating IC50 values in the nanomolar range for certain types of cancers, such as breast and liver cancers .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Activity Against Bacteria : It has been effective against several bacterial strains, indicating potential as an antibiotic agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzimidazole core significantly affect biological activity:

  • Pyridinyl Substitution : The introduction of a chloro-substituted pyridine moiety has been linked to enhanced anticancer activity due to improved binding affinity to target enzymes.
  • Methoxy Group Influence : The methoxy group appears to play a crucial role in modulating lipophilicity and bioavailability .

Study 1: Anticancer Efficacy

A study published in Frontiers in Pharmacology evaluated several benzimidazole derivatives, including our compound, for their anticancer effects. The results indicated that compounds with similar structural features exhibited potent inhibitory effects on tumor growth in vitro and in vivo models .

Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial properties of benzimidazole derivatives found that those containing specific substituents showed enhanced activity against resistant bacterial strains. The study highlighted the importance of functional group positioning in determining efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer Activity (IC50)Antimicrobial Activity
2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole Structure<50 nMEffective
2-(3-pyridinyl)-1H-benzimidazole ->100 nMModerate
Benzimidazole Derivative A -<30 nMHighly Effective

Q & A

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., ATP-binding sites) using software like AutoDock. Evidence from analogous compounds shows π-π stacking with pyridine moieties and hydrogen bonding via methoxy groups .
  • Machine Learning (ML) : Train models on existing benzimidazole datasets to predict solubility, bioavailability, or toxicity .

When encountering discrepancies in reaction yields or spectral data, what systematic approaches should researchers employ?

Q. Advanced Research Focus

  • Retrosynthetic Analysis : Trace impurities to incomplete steps (e.g., unreacted 6-chloronicotinaldehyde) or side reactions (e.g., over-alkylation) .
  • Controlled Replication : Repeat reactions under identical conditions to isolate variables (e.g., moisture sensitivity of intermediates) .
  • Cross-Validation with Analogues : Compare with structurally similar compounds (e.g., 5,6-dichloro derivatives in ) to identify substituent-specific trends .
  • HPLC-PDA/MS Purity Analysis : Detect low-abundance byproducts (e.g., regioisomers) missed by routine TLC .

What statistical methodologies are effective in designing experiments to study physicochemical properties like solubility or stability?

Q. Advanced Research Focus

  • Response Surface Methodology (RSM) : Optimize solubility by modeling pH, co-solvents, and temperature effects .
  • Accelerated Stability Testing : Use Arrhenius plots (e.g., thermal degradation at 40–60°C) to predict shelf-life under standard conditions .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., correlating logP with bioavailability) .

What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Q. Basic Research Focus

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based methods (e.g., ADP-Glo™ for ATPase activity) .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} calculations .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists for GPCR targets) .

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